
Technical Guide: 4-Bromo-2-fluoropyridine-3-
carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4-Bromo-2-fluoropyridine-3-

carboxylic acid

Cat. No.: B573130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoropyridine-3-
carboxylic acid, a halogenated pyridine derivative of interest in medicinal chemistry and drug

discovery. This document outlines its physicochemical properties, a detailed experimental

protocol for its synthesis, and its potential applications as a key building block for more complex

molecules.

Core Compound Data
Quantitative data for 4-Bromo-2-fluoropyridine-3-carboxylic acid is summarized in the table

below, providing a clear reference for its key molecular and physical properties.

Property Value

Molecular Formula C₆H₃BrFNO₂

Molecular Weight 220.00 g/mol

Monoisotopic Mass 218.93312 Da

CAS Number 1256790-84-7

Predicted XlogP 1.5
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Synthesis and Experimental Protocols
The synthesis of 4-Bromo-2-fluoropyridine-3-carboxylic acid can be achieved through a

directed ortho-metalation (DoM) of its precursor, 4-Bromo-2-fluoropyridine. This method allows

for the regioselective introduction of a carboxylic acid group at the C3 position.

Experimental Protocol: Synthesis via Directed Ortho-
Metalation
This protocol is based on established principles of directed ortho-metalation of halopyridines.

Materials:

4-Bromo-2-fluoropyridine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

Dry Ice (solid Carbon Dioxide)

Hydrochloric Acid (1 M)

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Argon or Nitrogen gas supply

Standard glassware for anhydrous reactions

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a nitrogen/argon inlet is charged with 4-Bromo-2-fluoropyridine

(1.0 equivalent) dissolved in anhydrous THF (approximately 0.2 M concentration).
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Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while

maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1-2

hours to ensure the formation of the lithiated intermediate.

Carboxylation: The reaction mixture is quenched by the addition of an excess of crushed dry

ice. The dry ice should be added in small portions to control the exothermic reaction.

Warming and Quenching: The reaction mixture is allowed to slowly warm to room

temperature. Once the excess carbon dioxide has sublimated, the reaction is quenched by

the addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

Extraction: The aqueous layer is extracted three times with ethyl acetate.

Washing and Drying: The combined organic layers are washed with brine, dried over

anhydrous magnesium sulfate, and filtered.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by recrystallization or column chromatography to yield 4-Bromo-2-fluoropyridine-3-
carboxylic acid.

Applications in Drug Discovery
While 4-Bromo-2-fluoropyridine-3-carboxylic acid is not typically a biologically active

molecule itself, it serves as a valuable intermediate in the synthesis of more complex

pharmaceutical compounds. Its precursor, 4-Bromo-2-fluoropyridine, is utilized in the

development of inhibitors for enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1) and

Cyclin-dependent kinase 2 (CDK2), both of which are significant targets in cancer therapy. The

presence of the carboxylic acid group provides a handle for further chemical modifications,

such as amide bond formation, allowing for its incorporation into larger drug scaffolds.

Visualizations
The following diagrams illustrate the synthetic workflow for 4-Bromo-2-fluoropyridine-3-
carboxylic acid and its logical role as a building block in drug development.
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Starting Material

Reaction

Product

4-Bromo-2-fluoropyridine

1. n-BuLi, THF, -78 °C
2. CO₂ (dry ice)

3. H₃O⁺

Directed Ortho-Metalation
& Carboxylation

4-Bromo-2-fluoropyridine-3-carboxylic acid

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Bromo-2-fluoropyridine-3-carboxylic acid.
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Key Intermediate

Chemical Modification

Drug Scaffold

Biological Target

4-Bromo-2-fluoropyridine-3-carboxylic acid

Amide Coupling, Suzuki Coupling, etc.

Functionalization
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Incorporation

e.g., PARP-1, CDK2
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Caption: Role as a building block in drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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